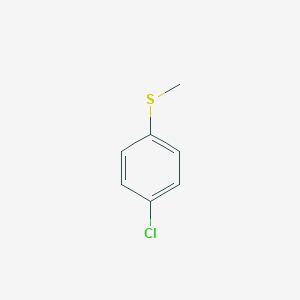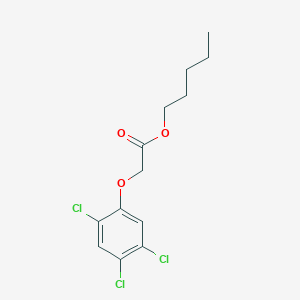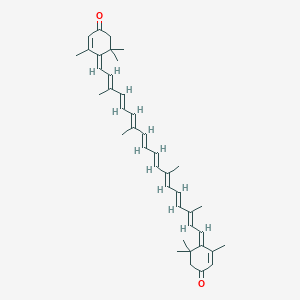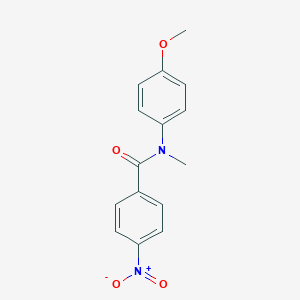
苯基硼酸二甲酯
描述
Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a boron-containing compound that has been widely studied in medicinal chemistry . The molecular weight of this compound is 149.983 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of the diphenyl boronic acid is accomplished via the Suzuki–Miyaura reaction . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of boronic acid, phenyl-, dimethyl ester is characterized by the presence of boronic acid and ester groups . The boronic acid group plays a crucial role in its reactivity and binding properties .
Chemical Reactions Analysis
Boronic acids react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring .
Physical And Chemical Properties Analysis
Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .
科学研究应用
Medicinal Chemistry
Boronic acids, including dimethyl phenylboronate, have been increasingly studied in medicinal chemistry . They were initially thought to be toxic due to their use in ant poisoning, but this concept has been demystified and boron-containing compounds are now usually considered as non-toxic . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Anticancer Activity
Boronic acids have shown potential in anticancer activity. The discovery of the drug bortezomib, which contains a boronic acid group, has sparked interest in these compounds .
Antibacterial Activity
Boronic acids have also demonstrated antibacterial properties. The unique chemical structure of boronic acids allows them to interact with bacterial cell structures, inhibiting their growth .
Antiviral Activity
In addition to their antibacterial properties, boronic acids have shown antiviral activity. This makes them a potential candidate for the development of new antiviral drugs .
Sensing Applications
Boronic acids, including dimethyl phenylboronate, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows their use in protein manipulation and modification . This has potential applications in biological labeling and the development of therapeutics .
Separation Technologies
Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their unique chemical properties allow them to interact with biological targets, making them a valuable tool in drug design .
未来方向
Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
作用机制
Target of Action
Dimethyl phenylboronate, also known as dimethoxy(phenyl)borane or boronic acid, phenyl-, dimethyl ester, is a boron-containing compound. Boron compounds are generally known for their ability to form stable covalent bonds with other atoms, making them useful in a variety of chemical reactions .
Mode of Action
It’s known that boron compounds, including boronic acids and their esters, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These transformations can lead to significant changes in the molecular structure and properties of the compound .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of dimethyl phenylboronate may be influenced by its stability in aqueous environments .
Result of Action
The ability of boron compounds to form stable covalent bonds can result in significant changes in the molecular structure and properties of the compound, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of dimethyl phenylboronate can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water can affect their bioavailability and, consequently, their biological activity . Additionally, the Suzuki–Miyaura coupling, a reaction in which boron compounds can participate, is known for its mild and functional group tolerant conditions , suggesting that the reaction environment can significantly influence the action of dimethyl phenylboronate.
属性
IUPAC Name |
dimethoxy(phenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJJGCCNUPJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158896 | |
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, phenyl-, dimethyl ester | |
CAS RN |
13471-35-7 | |
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

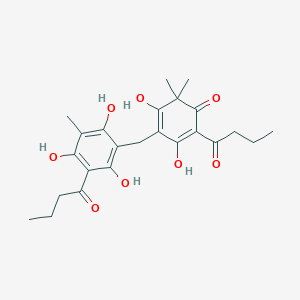
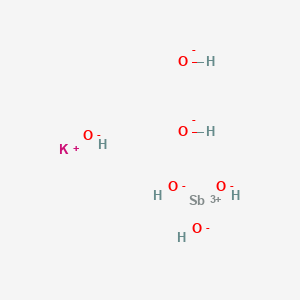
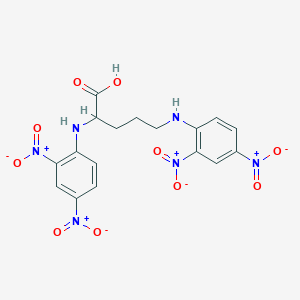
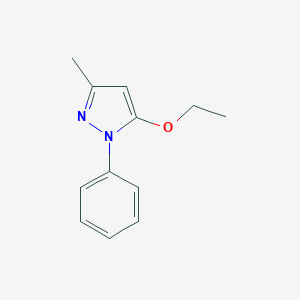


![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
